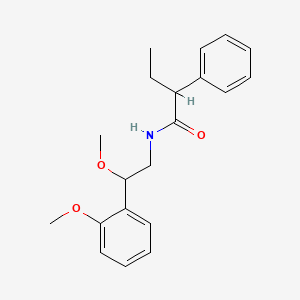
N-(2-甲氧基-2-(2-甲氧基苯基)乙基)-2-苯基丁酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2-phenylbutanamide is an organic compound with a complex structure that includes methoxy groups and phenyl rings
科学研究应用
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2-phenylbutanamide has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2-phenylbutanamide can be achieved through a multi-step process. One common method involves the use of Friedel-Crafts acylation followed by a Clemmensen reduction . The reaction typically starts with the acylation of a benzene ring, followed by reduction to introduce the butanamide group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperatures is crucial to achieve the desired product efficiently.
化学反应分析
Types of Reactions
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2-phenylbutanamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
作用机制
The mechanism of action of N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2-phenylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine: A compound with similar structural features but different functional groups.
2-Methoxyphenylacetic acid: Another compound with a methoxyphenyl group but different overall structure.
Uniqueness
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2-phenylbutanamide is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it valuable for various research and industrial applications.
生物活性
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2-phenylbutanamide is a compound of interest in pharmacological research due to its unique structural characteristics and potential biological activities. It features both amide and ether functional groups, contributing to its solubility and interaction profiles. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical formula for N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2-phenylbutanamide is C18H25NO3, with a molecular weight of approximately 315.41 g/mol. The compound's structure includes a phenylbutanamide backbone with methoxy substituents that enhance its lipophilicity and possibly its bioactivity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₅NO₃ |
| Molecular Weight | 315.41 g/mol |
| Functional Groups | Amide, Ether |
Preliminary studies suggest that N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2-phenylbutanamide may interact with various neurotransmitter receptors, particularly those involved in neurological pathways. Its binding affinity to these receptors is yet to be fully characterized, but initial data indicate potential interactions that could influence neurotransmission and neuroprotection.
Neuropharmacological Effects
Research indicates that compounds with structural similarities to N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2-phenylbutanamide have shown activity in models of neurological disorders. The presence of methoxy groups may enhance its ability to cross the blood-brain barrier, making it a candidate for treating conditions like Parkinson's disease or Alzheimer's disease.
In Vitro Studies
In vitro studies have begun to explore the binding affinities of N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2-phenylbutanamide to various receptors:
- Adenosine A2A Receptor : Binding assays indicated that certain analogs exhibit high affinity for the A2A receptor, which is crucial in regulating dopaminergic signaling in the brain .
- Monoamine Oxidase B (MAO-B) : Compounds similar to N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2-phenylbutanamide have shown inhibitory activity against MAO-B, suggesting potential applications in neurodegenerative diseases where MAO-B plays a role .
属性
IUPAC Name |
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3/c1-4-16(15-10-6-5-7-11-15)20(22)21-14-19(24-3)17-12-8-9-13-18(17)23-2/h5-13,16,19H,4,14H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDRUJDSSXSFZJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC(C2=CC=CC=C2OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














